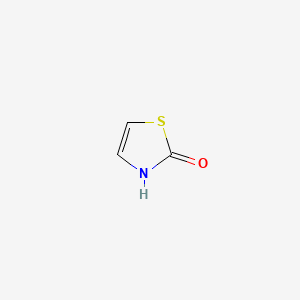

Thiazol-2-ol

CAS No.: 82358-07-4

Cat. No.: VC3739014

Molecular Formula: C3H3NOS

Molecular Weight: 101.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82358-07-4 |

|---|---|

| Molecular Formula | C3H3NOS |

| Molecular Weight | 101.13 g/mol |

| IUPAC Name | 3H-1,3-thiazol-2-one |

| Standard InChI | InChI=1S/C3H3NOS/c5-3-4-1-2-6-3/h1-2H,(H,4,5) |

| Standard InChI Key | CZWWCTHQXBMHDA-UHFFFAOYSA-N |

| SMILES | C1=CSC(=O)N1 |

| Canonical SMILES | C1=CSC(=O)N1 |

Introduction

Physical and Chemical Properties

Structural Characteristics

Thiazol-2-ol features a five-membered ring with nitrogen at position 3 and sulfur at position 1, creating its heterocyclic backbone. The hydroxyl group at position 2 introduces functionality that enables various chemical transformations. This structural arrangement allows for multiple sites of reactivity, contributing to the compound's versatility in synthetic applications.

Physical Properties

Based on data available for Thiazol-d2-2-ol (the deuterated version), we can infer several physical properties of Thiazol-2-ol:

Chemical Reactivity

The chemical reactivity of Thiazol-2-ol is primarily determined by its functional groups:

-

The hydroxyl group serves as a site for nucleophilic substitution reactions, allowing for the introduction of various functional groups.

-

The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, depending on the reaction conditions.

-

The nitrogen atom in the thiazole ring contributes to hydrogen bonding interactions, which may influence the compound's solubility and intermolecular associations.

Synthesis Methods

Modern Catalytic Methods

Recent advances in catalytic methods have expanded the synthetic options for thiazole derivatives:

-

Nano calcium zincate (CaZnO₂) has been demonstrated as an effective catalyst for the synthesis of related benzo[d]thiazole derivatives, offering advantages of reusability and consistent catalytic activity .

-

These newer catalytic approaches may offer improved yields, milder reaction conditions, and enhanced environmental sustainability compared to traditional methods.

Chemical Transformations

Oxidation Reactions

Thiazol-2-ol can undergo various oxidation reactions:

-

The hydroxyl group can be oxidized using reagents such as potassium permanganate in acidic or neutral conditions to form corresponding carbonyl derivatives.

-

Controlled oxidation conditions are essential to prevent undesired oxidation of the thiazole ring itself.

Reduction Reactions

Reduction reactions involving Thiazol-2-ol typically target specific functional groups:

-

Reducing agents such as lithium aluminum hydride in dry ether can be employed for certain transformations.

-

Selective reduction may be achieved through careful control of reaction conditions and the choice of reducing agents.

Substitution Reactions

The hydroxyl group in Thiazol-2-ol serves as an excellent site for substitution reactions:

-

Nucleophilic substitution can occur using alkyl halides in the presence of bases like sodium hydroxide.

-

These substitution reactions enable the development of a diverse array of derivatives with modified properties.

Biological Activities

Antimicrobial Properties

Based on studies of related thiazole compounds, Thiazol-2-ol may possess significant antimicrobial activity:

-

Thiazole derivatives have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria, with some compounds showing enhanced activity compared to conventional antibiotics.

-

The mechanism of antimicrobial action likely involves interference with bacterial cell wall synthesis or disruption of essential metabolic pathways.

The following table summarizes potential antimicrobial activities based on related thiazole compounds:

| Microorganism | Expected Activity | Mechanism |

|---|---|---|

| Staphylococcus aureus | Potential growth inhibition | Cell wall disruption |

| Escherichia coli | Possible moderate activity | Metabolic interference |

| Candida albicans | Potential antifungal effects | Membrane disruption |

Neurological Applications

Research on structurally related thiazole derivatives has revealed promising neurological activities:

-

Certain benzo[d]thiazol derivatives (compounds 2c and 2d) have demonstrated remarkable antidepressant effects in forced swimming tests, with higher percentage decreases in immobility duration (89.96% and 89.62%, respectively) than fluoxetine (83.62%) .

-

Compounds such as 3n and 3q have exhibited significant anticonvulsant properties in the maximal electroshock seizure test, with ED₅₀ values of 46.1 and 64.3 mg/kg and protective indices of 6.34 and 4.11, respectively .

-

The mechanism for antidepressant activity may involve increasing the concentrations of neurotransmitters such as serotonin and norepinephrine .

Research Applications

Pharmaceutical Development

Thiazol-2-ol serves as an important scaffold in pharmaceutical research:

-

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in nucleic acid biosynthesis.

-

Its relatively simple structure allows for systematic modification to explore structure-activity relationships and optimize biological activities.

-

The development of thiazole-based pharmaceuticals continues to be an active area of research, with applications spanning antimicrobial, neurological, and potentially oncological domains.

DNA Interaction Studies

Research on related thiazole derivatives has explored their interactions with DNA:

-

Techniques such as absorption spectroscopy and viscosity measurements have been employed to assess the binding of thiazole derivatives to calf thymus-DNA (CT-DNA) .

-

In silico docking studies have been performed to predict binding affinities with human DNA .

-

Some thiazole derivatives have demonstrated the ability to cleave DNA, with photo-induced nuclease activity under UV-visible light .

These findings suggest potential applications for Thiazol-2-ol in the development of DNA-targeting therapeutics or diagnostic tools.

Computational Studies

Density Functional Theory Analysis

Computational approaches have provided valuable insights into the properties of thiazole derivatives:

-

Density Functional Theory (DFT) studies using the B3LYP functional and the 6-31 G(d) basis set have been conducted for related compounds .

-

These computational analyses have aligned closely with experimental findings, validating their predictive value .

-

For Thiazol-2-ol, similar computational approaches could predict electronic properties, reactivity patterns, and potential interaction sites with biological molecules.

Molecular Docking Simulations

Molecular docking represents another computational tool for investigating the potential biological interactions of Thiazol-2-ol:

-

Docking studies with related thiazole derivatives have predicted their binding modes with DNA and potential therapeutic targets .

-

These simulations provide guidance for rational design of optimized derivatives with enhanced binding affinities and selectivity.

Comparison with Related Compounds

Understanding the unique properties of Thiazol-2-ol is facilitated by comparison with structurally related compounds:

Each of these related compounds exhibits distinct physical, chemical, and biological properties while sharing the fundamental thiazole structural element.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume